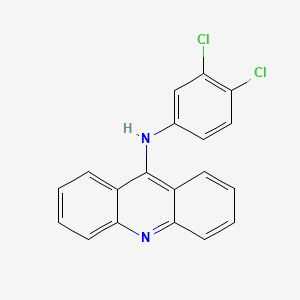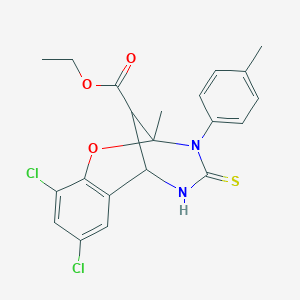![molecular formula C18H15N5 B11216824 N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216824.png)
N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core with benzyl and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with appropriate reagents under specific conditions.
Benzylation and Phenylation:
Industrial Production Methods
Industrial production methods for N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing promising activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity and disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the benzyl and phenyl substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of benzyl and phenyl groups enhances its ability to interact with molecular targets, making it a potent inhibitor in various biological assays .
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-3-7-14(8-4-1)11-19-17-16-12-22-23(18(16)21-13-20-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,19,20,21) |
InChI Key |
XAODGRCKBVFBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)

![5-(2-Chlorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216749.png)

![Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216755.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216772.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11216775.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)

![1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216808.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)

![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11216836.png)
